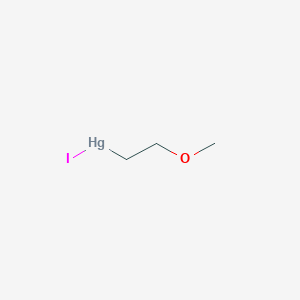
Iodo(2-methoxyethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(2-methoxyethyl)mercury is an organomercury compound with the chemical formula C3H7HgIO. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a 2-methoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodo(2-methoxyethyl)mercury typically involves the reaction of mercury(II) iodide with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The reaction can be represented as follows:
HgI2+CH3OCH2CH2OH→C3H7HgIO+HI
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iodo(2-methoxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other mercury-containing compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Mercury(II) oxide and methoxyethyl iodide.
Reduction: Elemental mercury and methoxyethyl iodide.
Substitution: Various halogenated mercury compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Iodo(2-methoxyethyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of iodo(2-methoxyethyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Another organomercury compound with a similar structure but with a methyl group instead of a 2-methoxyethyl group.
Ethylmercury: Contains an ethyl group instead of a 2-methoxyethyl group.
Phenylmercury: Contains a phenyl group instead of a 2-methoxyethyl group.
Uniqueness
Iodo(2-methoxyethyl)mercury is unique due to the presence of both an iodine atom and a 2-methoxyethyl group, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its specific structure allows for unique applications in various fields of research and industry.
Propiedades
Número CAS |
10403-65-3 |
|---|---|
Fórmula molecular |
C3H7HgIO |
Peso molecular |
386.58 g/mol |
Nombre IUPAC |
iodo(2-methoxyethyl)mercury |
InChI |
InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |
Clave InChI |
SHNYOHRHNRGHHN-UHFFFAOYSA-M |
SMILES canónico |
COCC[Hg]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



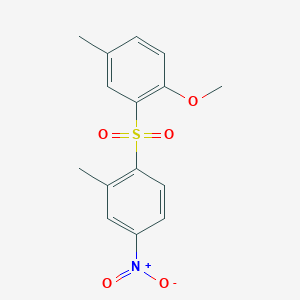
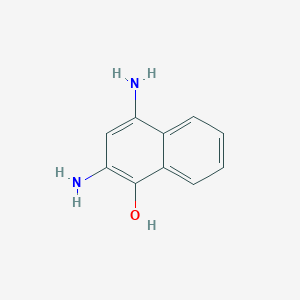

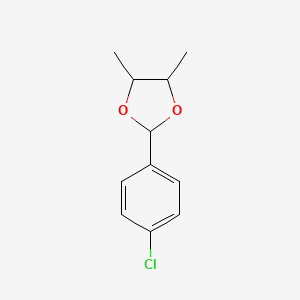
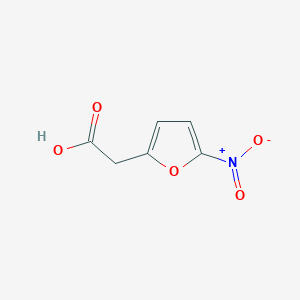
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
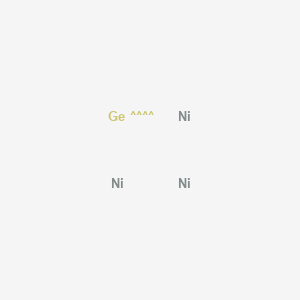
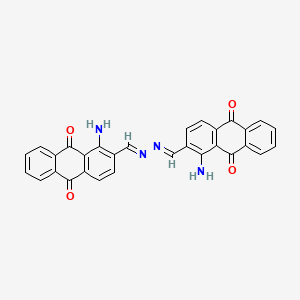

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
